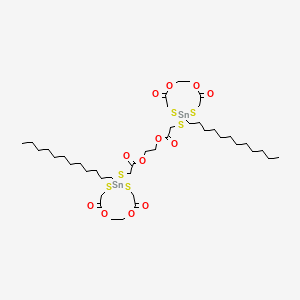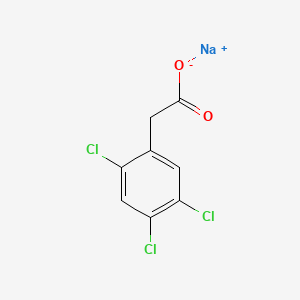![molecular formula C25H30N3O4S- B12713640 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate CAS No. 74398-70-2](/img/structure/B12713640.png)
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate is a complex organic compound with a unique structure that includes an indolium ion, an ethyl group, and a propanenitrile group
Preparation Methods
The synthesis of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the indolium ion: This step involves the reaction of an indole derivative with an alkylating agent to form the indolium ion.
Introduction of the ethyl and methyl groups: This step involves the alkylation of the indolium ion with ethyl and methyl groups.
Formation of the ethenyl group: This step involves the reaction of the indolium ion with an ethenylating agent.
Formation of the anilino group: This step involves the reaction of the indolium ion with an aniline derivative.
Formation of the propanenitrile group: This step involves the reaction of the indolium ion with a propanenitrile derivative.
Formation of the sulfate salt: This step involves the reaction of the indolium ion with sulfuric acid to form the sulfate salt.
Chemical Reactions Analysis
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can undergo reduction reactions to form various reduction products.
Substitution: This compound can undergo substitution reactions with various reagents to form substitution products.
Addition: This compound can undergo addition reactions with various reagents to form addition products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions.
Scientific Research Applications
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate has various scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of other complex organic compounds.
Biology: This compound is used in biological research to study its effects on various biological systems and processes.
Medicine: This compound is used in medical research to study its potential therapeutic effects and to develop new drugs.
Industry: This compound is used in various industrial applications, including the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate can be compared with other similar compounds, such as:
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride: This compound has a similar structure but with a chloride ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;bromide: This compound has a similar structure but with a bromide ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;iodide: This compound has a similar structure but with an iodide ion instead of a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its sulfate ion, which can influence its chemical and biological properties.
Properties
CAS No. |
74398-70-2 |
|---|---|
Molecular Formula |
C25H30N3O4S- |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate |
InChI |
InChI=1S/C25H30N3.H2O4S/c1-6-28(17-9-16-26)21-14-12-20(19(2)18-21)13-15-24-25(3,4)22-10-7-8-11-23(22)27(24)5;1-5(2,3)4/h7-8,10-15,18H,6,9,17H2,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
QYBVKXDHEPIPLH-UHFFFAOYSA-L |
Isomeric SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


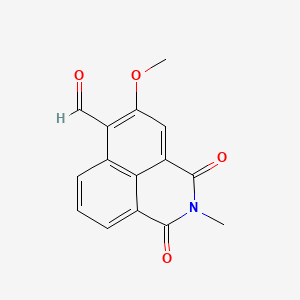
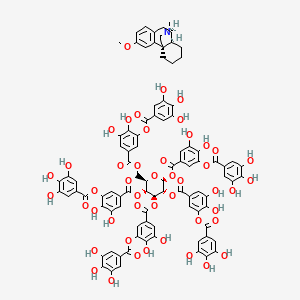
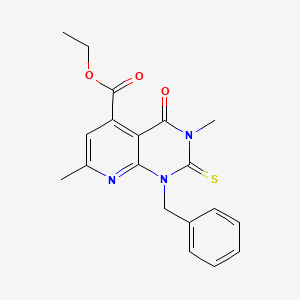
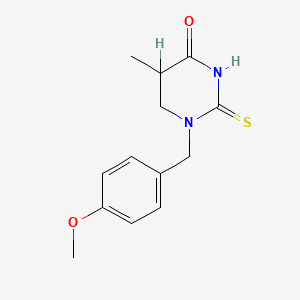
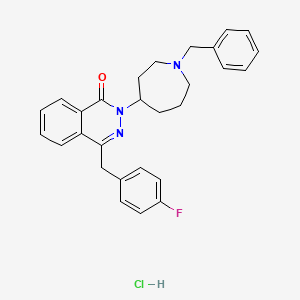

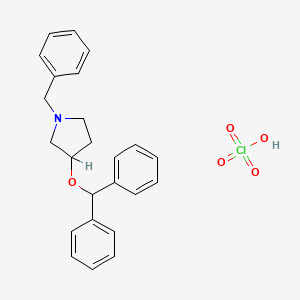
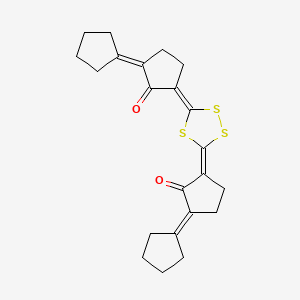

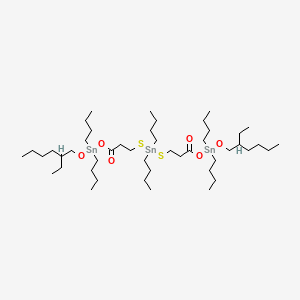

![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
